5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one
Description
Properties
Molecular Formula |
C16H14Cl2N6O |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H14Cl2N6O/c17-11-4-2-1-3-10(11)7-13-20-21-14-9-23(5-6-24(13)14)12-8-19-22-16(25)15(12)18/h1-4,8H,5-7,9H2,(H,22,25) |
InChI Key |
QZNCYKBZNJBTPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC=CC=C3Cl)CN1C4=C(C(=O)NN=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of theTriazolo[4,3-a]pyrazine Moiety
The triazolo[4,3-a]pyrazine core is typically synthesized via cyclization reactions. A validated approach begins with 2,3-dichloropyrazine (9 ), which undergoes nucleophilic substitution with hydrazine hydrate in ethanol to yield 2-hydrazinyl-3-chloropyrazine (10 ). Subsequent cyclization with triethoxy methane under reflux conditions generates the key intermediate 6,8-dihydro-5H-triazolo[4,3-a]pyrazine (11 ) with a reported yield of 72–78%. Alternative methods employ microwave-assisted cyclization to reduce reaction times, though yields remain comparable.
Functionalization at Position 3 of the Triazolo[4,3-a]pyrazine
Introduction of the 2-chlorophenylmethyl group at position 3 is achieved through alkylation. Intermediate 11 reacts with 2-chlorobenzyl chloride in the presence of anhydrous potassium carbonate in acetone, facilitating nucleophilic displacement of the chloride. Optimized conditions (room temperature, 8–12 hours) afford 3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-triazolo[4,3-a]pyrazine (12 ) in 65–70% yield.
Preparation of the Pyridazin-6-one Component
Synthesis of 5-Chloro-1H-pyridazin-6-one Derivatives
The pyridazinone ring is constructed via cyclocondensation of mucochloric acid with benzene derivatives. Friedel-Crafts acylation of benzene with mucochloric acid in the presence of AlCl₃ yields 3,4-dichloro-5-phenylfuran-2(5H)-one (1 ). Treatment with hydrazine hydrate in dimethylformamide (DMF) at 80°C for 40 minutes induces ring expansion, producing 5-chloro-6-phenylpyridazin-3(2H)-one (2 ) in 68% yield.
Chlorination at Position 4
Electrophilic chlorination of 2 using phosphorus oxychloride (POCl₃) under reflux introduces a chlorine atom at position 4, yielding 4,5-dichloro-6-phenylpyridazin-3(2H)-one (3 ). Selective monochlorination is challenging; excess POCl₃ and controlled temperatures (60–70°C) minimize di- and tri-chlorinated byproducts.
Coupling of Triazolo[4,3-a]pyrazine and Pyridazin-6-one Moieties
Nucleophilic Aromatic Substitution
The final coupling step involves reacting 12 with 3 in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions. Potassium carbonate or cesium carbonate facilitates displacement of the chlorine at position 4 of the pyridazinone ring by the secondary amine of the triazolo[4,3-a]pyrazine. Optimal conditions (100°C, 24 hours) yield the target compound in 55–60% purity, necessitating chromatographic purification.
Alternative Coupling Strategies
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) has been explored to enhance efficiency. Using Pd(OAc)₂, Xantphos, and cesium carbonate in toluene at 110°C improves yields to 70–75%, though catalyst costs and sensitivity to oxygen limit scalability.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR : The target compound exhibits a singlet at δ 4.25 ppm for the methylene group (–CH₂–) linking the triazolo[4,3-a]pyrazine and 2-chlorophenyl moieties. Aromatic protons of the pyridazinone ring appear as doublets between δ 7.80–8.20 ppm.
- IR Spectroscopy : Strong absorption at 1675 cm⁻¹ confirms the pyridazinone carbonyl group, while bands near 1550 cm⁻¹ correspond to C=N stretching in the triazole ring.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals ≥98% purity after silica gel chromatography. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 446.05 [M+H]⁺.
Challenges and Optimization Opportunities
Side Reactions During Coupling
Competing elimination reactions during nucleophilic substitution can form dehydrohalogenated byproducts. Adding catalytic tetrabutylammonium bromide (TBAB) suppresses elimination, improving yields by 10–15%.
Scalability of Palladium-Catalyzed Methods
While Pd-mediated coupling offers higher yields, catalyst recovery and cost remain barriers. Recent advances in heterogeneous catalysis (e.g., Pd nanoparticles on carbon) show promise for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it with three analogs (Table 1):
Table 1: Key Properties of 5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one and Analogues
Key Findings :
Chlorine Substituents : The 5-Cl and 2-Cl-benzyl groups in the target compound enhance lipophilicity (LogP = 2.8) compared to the unsubstituted analog (LogP = 1.9). This correlates with improved membrane permeability and kinase inhibition potency (IC₅₀ = 12 nM vs. >100 nM) .
Benzyl Modifications : Fluorine substitution at the benzyl para position (4-F) reduces activity (IC₅₀ = 28 nM), suggesting steric or electronic effects at the 2-Cl position are critical for target engagement.
Methyl vs. Chlorine : Replacing 5-Cl with 5-CH₃ increases LogP but reduces potency (IC₅₀ = 45 nM), highlighting chlorine’s role in polar interactions with kinase active sites.
Environmental and Atmospheric Stability
While the provided evidence focuses on atmospheric chemistry of volatile organics , inferences can be drawn for this compound:
- Hydroxyl Radical Reactivity : Chlorinated aromatics typically exhibit slower gas-phase degradation via OH radicals (e.g., rate constants ~1–5 × 10⁻¹² cm³/molecule/s) compared to alkanes or alkenes . This suggests moderate atmospheric persistence if volatilized.
Biological Activity
5-chloro-4-[3-[(2-chlorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1H-pyridazin-6-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrazine core fused to a pyridazine moiety, which is significant for its biological interactions. The presence of chlorine atoms and the specific arrangement of functional groups may influence its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the c-Met protein kinase, which is involved in various cancer pathways. For instance, derivatives of similar triazolo-pyrazines have demonstrated potent inhibition of c-Met with IC50 values in the nanomolar range (e.g., 0.005 µM) . These findings suggest that this compound may possess similar properties.
Anticonvulsant Activity
The compound has also been investigated for anticonvulsant properties. Research indicates that triazole derivatives can modulate GABA receptors, which are crucial in seizure control. In animal models, certain triazole-containing compounds have shown effective doses (ED50) ranging from 11.4 mg/kg to 39.4 mg/kg in various seizure models . This suggests that our compound may exhibit similar mechanisms of action.
The biological activity of this compound likely involves multiple mechanisms:
- c-Met Inhibition : By inhibiting c-Met kinase activity, the compound could disrupt signaling pathways critical for tumor growth and metastasis.
- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission and potentially providing anticonvulsant effects.
- Sodium Channel Blockade : Some studies indicate that triazole derivatives may also block sodium channels, contributing to their anticonvulsant activity .
Case Studies and Experimental Data
A notable study examined a series of triazole derivatives for their anticancer properties. Among them was a compound structurally related to our target molecule that exhibited significant cytotoxicity against various cancer cell lines with an IC50 value of 0.005 µM .
In another investigation focusing on anticonvulsant effects, researchers reported that a closely related triazole derivative had an ED50 of 15.2 mg/kg in the pentylenetetrazol (PTZ) model . These findings underscore the potential therapeutic applications of compounds within this structural class.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
